5-iodo-1-trityl-1H-imidazole
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Overview
Description
5-iodo-1-trityl-1H-imidazole: is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms Imidazole and its derivatives are known for their broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-1-trityl-1H-imidazole typically involves the iodination of 1-trityl-1H-imidazole. This can be achieved through electrophilic substitution reactions using iodine or iodine monochloride in the presence of a suitable oxidizing agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-iodo-1-trityl-1H-imidazole can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the imidazole ring.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, cyano, or thiol-substituted imidazoles.
Oxidation Products: Oxidized derivatives of the imidazole ring or the iodine atom.
Reduction Products: Reduced forms of the imidazole ring or the iodine atom.
Scientific Research Applications
Chemistry: 5-iodo-1-trityl-1H-imidazole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: Imidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be explored for similar applications, particularly in drug development and medicinal chemistry.
Industry: The compound can be used in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-iodo-1-trityl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trityl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
1-trityl-1H-imidazole: Lacks the iodine atom, resulting in different reactivity and biological activity.
5-bromo-1-trityl-1H-imidazole: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
5-chloro-1-trityl-1H-imidazole:
Uniqueness: 5-iodo-1-trityl-1H-imidazole is unique due to the presence of both the iodine and trityl groups. The iodine atom can participate in specific chemical reactions, such as halogen bonding, which are not possible with bromine or chlorine. The trityl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and potential drug development.
Biological Activity
5-Iodo-1-trityl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound features an imidazole ring substituted with a trityl group and an iodine atom at the 5-position. The presence of the iodine atom enhances its reactivity, allowing for interactions that can be exploited in biological systems. The trityl group contributes to the compound's lipophilicity, which may facilitate membrane permeability and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The iodine atom can participate in halogen bonding, which influences the binding affinity of the compound to its molecular targets. Additionally, the trityl group may enhance the stability and solubility of the compound in biological environments, further promoting its efficacy.
Biological Activities
Research indicates that this compound exhibits several important biological activities:
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Antifungal | Potential inhibition of fungal pathogens | |
Anticancer | Induction of apoptosis in cancer cell lines |
Case Study: Anticancer Efficacy
A study investigated the effects of this compound on leukemia cell lines. The results demonstrated significant growth inhibition with an IC50 value indicating effective cytotoxicity against MLL leukemia cells. The mechanism involved disruption of protein-protein interactions critical for cancer cell survival, specifically targeting the MLL-WDR5 interaction pathway .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the imidazole ring can significantly alter its potency and selectivity. For instance:
- Comparison with Related Compounds :
- 1-Trityl-1H-imidazole : Lacks iodine; lower reactivity and biological activity.
- 5-Bromo-1-trityl-1H-imidazole : Similar structure but bromine substitution leads to different chemical properties and reduced biological activity compared to the iodinated version.
This highlights the unique role that iodine plays in enhancing both chemical reactivity and biological efficacy.
Properties
IUPAC Name |
5-iodo-1-tritylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17IN2/c23-21-16-24-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIHYGRNJPIXIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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